molecular formula C21H21FN2O B2813281 N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide CAS No. 1808722-00-0

N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2813281
CAS RN: 1808722-00-0
M. Wt: 336.41
InChI Key: YRAISNLBGALPAH-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CTB is a small molecule that belongs to the class of carboxamide compounds and has a molecular weight of 375.48 g/mol.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide involves its ability to bind to specific targets, such as PTP1B and EGFR, and inhibit their activity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide results in improved insulin sensitivity and glucose uptake. EGFR is a receptor tyrosine kinase that is overexpressed in many types of cancer, and its inhibition by N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide leads to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has been shown to have several biochemical and physiological effects. Inhibition of PTP1B by N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide results in increased insulin sensitivity and glucose uptake, which can improve glycemic control in diabetic patients. Inhibition of EGFR by N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide leads to decreased cell proliferation and increased apoptosis, which can result in the suppression of tumor growth. N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide is its potency and specificity for its targets, PTP1B and EGFR. This makes it a valuable tool for studying the role of these targets in disease and for developing novel therapeutic agents. N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide is also relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation of N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has not yet been extensively studied for its toxicity and pharmacokinetics, which are important factors in drug development.

Future Directions

There are several future directions for the study of N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of diabetes, obesity, and cancer. This could involve the development of more potent and selective N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide analogs, as well as the evaluation of its toxicity and pharmacokinetics in animal models. Another direction is to explore the role of PTP1B and EGFR in other diseases and to investigate the potential of N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide for the treatment of these diseases. Overall, N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has the potential to be a valuable tool for drug discovery and development, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide involves a multi-step process that starts with the reaction between 1-cyanocyclobutane carboxylic acid and 3-fluoro-4-methylbenzylamine. The resulting intermediate is then subjected to further reactions, including cyclization and N-methylation, to yield the final product. The synthesis of N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to be a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a validated target for the treatment of type 2 diabetes and obesity. N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has also been found to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR). These findings suggest that N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide has the potential to be developed into a novel therapeutic agent for the treatment of diabetes, obesity, and cancer.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-4-(3,4-dimethylphenyl)-2-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O/c1-14-5-6-16(11-15(14)2)17-7-8-18(19(22)12-17)20(25)24(3)21(13-23)9-4-10-21/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAISNLBGALPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)N(C)C3(CCC3)C#N)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide

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